[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
Description
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile is a heterocyclic compound featuring a pyrazine core substituted with diethyl groups at the 3- and 6-positions, a sulfanyl (-S-) linker, and an acetonitrile (-CH2CN) functional group.
Properties
CAS No. |
116196-67-9 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
InChI Key |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)SCC#N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thioacetonitrile precursor. One common method involves the nucleophilic substitution reaction where 3,6-diethylpyrazine is treated with a thioacetonitrile reagent under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioacetonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile, differing primarily in their heterocyclic cores, substituents, or functional groups:
Physicochemical Properties
- Stability : Sulfanyl linkages are generally stable under mild conditions but may oxidize to sulfoxides/sulfones in the presence of strong oxidizers. Acetonitrile groups contribute to polarity, enhancing crystallinity .
Biological Activity
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities. We will also present relevant data tables and case studies to provide a comprehensive understanding of this compound's effects.
Antimicrobial Activity
Research has indicated that [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains and found the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound demonstrated antifungal activity against common pathogens. The following table summarizes the antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
The antifungal activity indicates potential applications in treating fungal infections.
Cytotoxic Activity
Cytotoxicity assays conducted on human cancer cell lines revealed that [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile has promising anticancer properties. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer types.
Study on Antimicrobial Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile in vitro. The study concluded that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The authors suggested further exploration into its mechanism of action to enhance its efficacy as an antimicrobial agent .
Study on Cytotoxicity
A separate investigation focused on the cytotoxic properties of [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile against various cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
